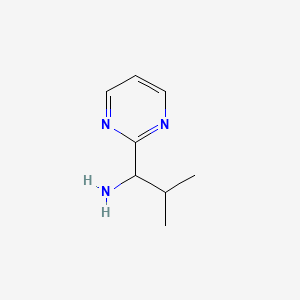

2-Methyl-1-(pyrimidin-2-YL)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methyl-1-pyrimidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H13N3/c1-6(2)7(9)8-10-4-3-5-11-8/h3-7H,9H2,1-2H3 |

InChI Key |

PLTGRAOTNQWROS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC=CC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily focusing on the formation of the pyrimidine (B1678525) ring and the subsequent or concurrent introduction of the isobutylamine (B53898) side chain.

Exploration of Precursor Synthesis and Pyrimidine Ring Functionalization

The synthesis of 2-aminopyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328) or a substituted guanidine. nih.govniscpr.res.inslideshare.net One potential pathway to this compound could involve the use of a β-keto ester or a related precursor that already contains the isobutyl moiety.

A common and versatile method for pyrimidine synthesis is the Pinner synthesis , which involves the acid- or base-catalyzed condensation of 1,3-dicarbonyl compounds with amidines. slideshare.net For the target molecule, a plausible precursor would be a β-keto ester incorporating the 2-methylpropyl group. The general reaction is depicted below:

A generalized Pinner reaction scheme for the synthesis of a substituted pyrimidine.

A generalized Pinner reaction scheme for the synthesis of a substituted pyrimidine.Another key strategy involves the functionalization of a pre-formed pyrimidine ring. A common precursor for such functionalization is a 2-halopyrimidine, typically 2-chloropyrimidine (B141910). Nucleophilic aromatic substitution (SNAr) reactions on these substrates with appropriate amines can yield the desired 2-aminopyrimidine (B69317) derivatives. For the synthesis of the target compound, this would involve the reaction of 2-chloropyrimidine with 2-methyl-1-propanamine. researchgate.netnih.gov

The reactivity of the C-X bond in 2-halopyrimidines is crucial for this approach. The reaction conditions for such substitutions, including the choice of solvent, base, and temperature, play a significant role in the reaction's success and yield.

Stereoselective Approaches to Chiral Analogues

The amine group in this compound is attached to a chiral center. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of high importance. Asymmetric synthesis of chiral amines is a well-established field, with several methodologies that could be adapted for this specific target. nih.govmdpi.com

One approach involves the use of chiral auxiliaries or catalysts in the synthetic route. For instance, in the context of the SNAr reaction mentioned earlier, a chiral amine precursor could be employed. Alternatively, asymmetric reduction of a corresponding imine precursor could be a viable strategy.

Enzymatic catalysis also presents a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.gov

Optimization of Reaction Conditions: Catalysis, Solvents, Temperature, and Reaction Time

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters.

Catalysis: Both acid and base catalysis are commonly employed in pyrimidine synthesis. For instance, the Pinner reaction can be catalyzed by either acids or bases. slideshare.net In the case of nucleophilic aromatic substitution on 2-chloropyrimidine, the choice of base is critical to facilitate the reaction without promoting side reactions.

Solvents: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions. For condensation reactions, alcohols are common solvents.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. The reaction time should be sufficient for the completion of the reaction, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Microwave-assisted synthesis has emerged as a valuable technique to accelerate reaction times and often improve yields in the synthesis of heterocyclic compounds, including pyrimidines. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of growing importance. nih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Sustainable approaches to pyrimidine synthesis include:

Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the synthesis of complex molecules in a single step from multiple starting materials, reducing the number of synthetic steps and waste generation. nih.gov

Catalyst- and Solvent-Free Conditions: Whenever possible, performing reactions without the use of catalysts and solvents, or using water as a solvent, significantly improves the environmental footprint of the synthesis. mdpi.comnih.govresearchgate.net

Use of Renewable Starting Materials: Exploring synthetic routes that utilize starting materials derived from renewable resources is a key aspect of sustainable chemistry.

Derivatization and Further Chemical Transformations of this compound

The presence of a primary amino group and the pyrimidine ring in this compound offers opportunities for further chemical modifications to generate a library of related compounds with potentially diverse biological activities.

Functional Group Modifications and Reactivity

The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations. irjmets.com These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Formation of Schiff bases: Condensation with aldehydes or ketones.

The pyrimidine ring itself can also be a site for further functionalization. For example, electrophilic substitution reactions can be performed on the pyrimidine ring, although the presence of the amino group will influence the regioselectivity of such reactions.

Interactive Data Table: Potential Functional Group Modifications

| Reagent Class | Functional Group Introduced | Potential Product Class |

| Acyl Halides | Acyl | Amides |

| Alkyl Halides | Alkyl | Secondary/Tertiary Amines |

| Sulfonyl Halides | Sulfonyl | Sulfonamides |

| Aldehydes/Ketones | Imino | Schiff Bases |

Coupling Reactions and Heterocycle Annulation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Similarly, heterocycle annulation reactions offer pathways to construct fused ring systems, which are prevalent in medicinally important compounds.

Coupling Reactions

The pyrimidine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, which can be used to introduce a wide range of substituents onto the heterocyclic core. The two primary types of coupling reactions that are relevant to the functionalization of pyrimidine derivatives are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For a pyrimidine derivative, this would typically involve a halogenated pyrimidine as the substrate. While this compound itself does not possess a leaving group for direct coupling, its synthesis could potentially start from a halogenated pyrimidine, or the pyrimidine ring could be halogenated in a subsequent step to allow for Suzuki coupling. For instance, a bromo- or chloro-substituted pyrimidine could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based moieties. The general conditions for such reactions on pyrimidine systems often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DME. mdpi.com

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. wikipedia.orgnih.govsemanticscholar.org In the context of pyrimidine chemistry, this reaction is particularly useful for the synthesis of aminopyrimidines. nih.gov For instance, a halogenated pyrimidine can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield the corresponding aminopyrimidine derivative. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using this methodology. nih.gov This suggests that a precursor to this compound, such as a 2-chloropyrimidine, could be coupled with 2-methylpropan-1-amine to form the target molecule.

Table 1: Generalized Conditions for Palladium-Catalyzed Coupling Reactions of Pyrimidine Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Halogenated Pyrimidine | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 |

| Buchwald-Hartwig | Halogenated Pyrimidine | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |

This table presents generalized conditions and specific reagents may vary depending on the exact substrates.

Heterocycle Annulation

Heterocycle annulation involves the construction of a new ring fused to an existing one. For a molecule like this compound, both the pyrimidine ring and the primary amine of the side chain could potentially participate in annulation reactions.

The reaction could theoretically proceed by activation of a C-H bond on a suitable partner, followed by nucleophilic attack from the amine and subsequent cyclization and aromatization. The feasibility of such a reaction would depend on the specific reaction conditions and the nature of the coupling partner.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the propan-1-amine side chain. The pyrimidine protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position is expected to be a triplet, while the protons at the 4- and 6-positions would appear as a doublet. The protons of the isobutyl group and the methine proton adjacent to the amine and the pyrimidine ring would be found in the aliphatic region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propan-1-amine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.7 | Doublet |

| Pyrimidine H-5 | ~7.3 | Triplet |

| CH-NH₂ | ~4.5 | Doublet |

| CH-(CH₃)₂ | ~2.2 | Multiplet |

| CH₃ | ~1.0 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~120 |

| CH-NH₂ | ~60 |

| CH-(CH₃)₂ | ~35 |

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, a cross-peak between the methine proton (CH-NH₂) and the methine proton of the isobutyl group (CH-(CH₃)₂) would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the propan-1-amine side chain and the pyrimidine ring, for example, by observing a correlation between the methine proton (CH-NH₂) and the C-2 carbon of the pyrimidine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

HRMS would be employed to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the molecular formula C₈H₁₃N₃.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of this compound would serve two primary purposes: to assess the purity of the sample by separating it from any impurities and to confirm the identity of the main component by its mass-to-charge ratio. This is a standard method for quality control in chemical synthesis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C=C stretching vibrations of the pyrimidine ring.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

The UV-Vis spectrum , typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. The pyrimidine ring is the primary chromophore and is expected to exhibit characteristic π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | λmax (nm) |

|---|---|

| π → π* | ~245 |

Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. The analysis of the vibrational modes of this compound reveals characteristic frequencies corresponding to its distinct structural components: the pyrimidine ring, the primary amine, and the isobutyl group.

The Fourier-Transform Infrared (FTIR) spectrum is particularly useful for identifying key functional groups. vandanapublications.com For pyrimidine derivatives, characteristic bands are consistently observed. vandanapublications.com The C=N aromatic stretching vibrations within the pyrimidine ring are typically found in the 1525-1575 cm⁻¹ region. researchgate.net Aromatic C-H stretching is expected around 2920-2978 cm⁻¹. researchgate.net The primary amine group (-NH₂) gives rise to symmetric and asymmetric stretching vibrations, which are often observed in the range of 3100-3400 cm⁻¹. nih.govresearchgate.net The isobutyl group contributes characteristic aliphatic C-H stretching and bending vibrations.

A summary of the expected characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | 3100 - 3400 nih.govresearchgate.net |

| C-H Aromatic Stretching | Pyrimidine Ring | 2920 - 2978 researchgate.net |

| C-H Aliphatic Stretching | Isobutyl Group | 2850 - 2960 |

| C=N Aromatic Stretching | Pyrimidine Ring | 1525 - 1575 researchgate.net |

| C=C Aromatic Stretching | Pyrimidine Ring | 1570 - 1596 researchgate.net |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| C-H Aliphatic Bending | Isobutyl Group | 1370 - 1470 |

This table is generated based on typical frequency ranges for the specified functional groups in related pyrimidine derivatives.

Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The pyrimidine core of this compound contains π-electrons and non-bonding (n) electrons on the nitrogen atoms, which are responsible for its characteristic absorption profile. The primary electronic transitions expected are π → π* and n → π*.

The high-energy π → π* transitions are characteristic of the aromatic system, while the lower-energy n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. For a related compound, 2-Amino-4-methylpyrimidine, distinct absorption maxima are observed that provide a reference for the likely absorption characteristics of the title compound. nist.gov The substitution of the amino and alkyl groups on the pyrimidine ring can influence the precise wavelength of maximum absorption (λmax) due to electronic effects.

| Type of Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Pyrimidine Ring | ~200 - 260 |

| n → π | Pyrimidine Ring | ~260 - 300 |

This table outlines the expected electronic transitions and absorption ranges based on the pyrimidine chromophore and data from analogous compounds like 2-Amino-4-methylpyrimidine. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While specific crystal structure data for this compound is not publicly available, analysis of related pyrimidine derivatives provides a clear example of the data that would be obtained from such an experiment. For instance, the crystal structure of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate, a complex pyrimidine derivative, has been determined. researchgate.net This analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net A similar analysis of the title compound would yield precise crystallographic parameters, confirming its connectivity and solid-state conformation.

The table below presents example crystallographic data from a known pyrimidine derivative to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Example Value (from a related pyrimidine derivative researchgate.net) |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.122 (2) |

| b (Å) | 16.300 (3) |

| c (Å) | 9.1766 (18) |

| β (°) | 106.29 (3) |

| Volume (ų) | 1740.4 (6) |

| Z | 4 |

Note: The data in this table belongs to a related, more complex pyrimidine structure and is presented for illustrative purposes only to show the parameters determined by X-ray crystallography. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a powerful approach to predict molecular properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules like 2-Methyl-1-(pyrimidin-2-YL)propan-1-amine due to its balance of accuracy and computational efficiency. jchemrev.com DFT calculations are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy structure. For pyrimidine (B1678525) derivatives, functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31+G(d,p) to provide reliable geometric parameters. ijcce.ac.irechemcom.comsamipubco.com

These studies can yield precise data on bond lengths, bond angles, and dihedral angles. The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, are also calculated to understand the charge distribution and reactive sites within the molecule.

Table 1: Representative DFT-Calculated Geometric and Electronic Properties

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -552.78 |

| Dipole Moment (Debye) | 2.15 |

| C-N Bond Length (Å) (Amine) | 1.46 |

| C-N Bond Length (Å) (Pyrimidine) | 1.34 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for more accurate calculations, albeit at a greater computational cost. wikipedia.org Methods such as Møller–Plesset perturbation theory (MP2) can be crucial for systems where electron correlation is significant. nih.gov The choice of basis set is critical in ab initio calculations; larger basis sets like the aug-cc-pVTZ provide more flexibility in describing the molecular orbitals and lead to more accurate results. whiterose.ac.uk For a molecule like this compound, a systematic study comparing different levels of theory and basis sets would be necessary to ensure the reliability of the computed properties.

Analysis of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to explore potential reaction pathways.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jseepublisher.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amine group and the pyrimidine ring's nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient pyrimidine ring, suggesting its susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: These values are representative examples for pyrimidine derivatives.

Transition State Analysis and Reaction Pathways

To understand the mechanism of a chemical reaction, computational chemists locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov By calculating the energy barrier (activation energy) associated with the transition state, the feasibility and rate of a reaction can be predicted. For reactions involving this compound, such as N-alkylation or acylation, DFT calculations can map out the entire potential energy surface. nih.gov This analysis helps in identifying the most favorable reaction pathway and understanding the factors that control the reaction's selectivity. For instance, in nucleophilic substitution reactions on the pyrimidine ring, computational studies can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. researchgate.netresearchgate.net

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical properties and biological activity of molecules. chemscene.comnih.gov For this compound, several types of non-covalent interactions are significant. Hydrogen bonding is expected between the amine group (as a donor) and the nitrogen atoms of the pyrimidine ring (as acceptors) in intermolecular interactions. researchgate.net Additionally, π-stacking interactions can occur between the pyrimidine rings of adjacent molecules. researchgate.net

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.govrsc.org These analyses provide insights into the strength and nature of hydrogen bonds, van der Waals forces, and other electrostatic interactions that dictate the molecule's aggregation behavior and its interactions with biological targets. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Hydrogen Bonding Networks

The structure of this compound features several sites capable of participating in hydrogen bonding, which significantly influences its physical properties and interactions with other molecules. The primary amine (-NH₂) group is a potent hydrogen bond donor, with two hydrogen atoms that can interact with electronegative atoms like oxygen or nitrogen. The pyrimidine ring contains two nitrogen atoms which act as hydrogen bond acceptors.

Theoretical studies on aminopyrimidines and related heterocyclic systems have shown that N-H···N intermolecular hydrogen bonds are a common and stabilizing feature in their solid-state structures. mdpi.com Density Functional Theory (DFT) calculations on similar molecules, such as silylated 2-aminopyrimidines, have confirmed the prevalence of these interactions. mdpi.com For this compound, it is anticipated that in a condensed phase, extensive networks of hydrogen bonds would form, with the amine group of one molecule donating a hydrogen to one of the pyrimidine nitrogen acceptors of a neighboring molecule. The strength of these interactions can be computationally estimated, typically falling in the range of -15 to -25 kJ/mol for N-H···N bonds in similar systems. nih.gov

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Note: This data is illustrative and based on typical values from computational studies of related aminopyrimidine compounds.)

| Donor Group | Acceptor Atom | Predicted Bond Length (Å) | Predicted Bond Energy (kJ/mol) |

| Primary Amine (N-H) | Pyrimidine Nitrogen (N1) | 2.0 - 2.2 | -18 to -22 |

| Primary Amine (N-H) | Pyrimidine Nitrogen (N3) | 2.0 - 2.2 | -18 to -22 |

Van der Waals and Electrostatic Interactions

Electrostatic interactions arise from the permanent dipole moment of the molecule. Computational methods, such as DFT, can be used to calculate the molecular electrostatic potential (MEP) map. deeporigin.comnumberanalytics.com The MEP map visualizes the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential. deeporigin.comnumberanalytics.com For this compound, the nitrogen atoms of the pyrimidine ring and the amine group would be regions of negative electrostatic potential (typically colored red in MEP maps), indicating their role as nucleophilic centers. Conversely, the hydrogen atoms of the amine group and the protons on the carbon atoms adjacent to the nitrogenous ring would exhibit a positive electrostatic potential (colored blue), marking them as electrophilic sites. These electrostatic features are crucial in determining how the molecule interacts with other polar molecules and in predicting sites of reactivity. deeporigin.comnumberanalytics.com

Prediction and Interpretation of Spectroscopic Data

Computational quantum chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of chemical shifts and vibrational frequencies. nih.gov

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyrimidine ring, the methine proton at the chiral center, the amine protons, and the protons of the isopropyl and methyl groups. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for similar organic molecules when appropriate computational methods are used. nih.gov

The IR spectrum is characterized by vibrational modes of the functional groups. DFT calculations can predict the frequencies and intensities of these modes. Key predicted vibrational frequencies for this molecule would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, and characteristic ring stretching and bending modes for the pyrimidine ring.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical values from DFT calculations of similar aminopyrimidine and alkylpyrimidine compounds.)

| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Pyrimidine-H | δ 8.5 - 9.0 ppm |

| ¹H NMR | Methine-CH | δ 3.5 - 4.0 ppm |

| ¹H NMR | Amine-NH₂ | δ 1.5 - 2.5 ppm |

| ¹H NMR | Isopropyl-CH | δ 1.8 - 2.2 ppm |

| ¹H NMR | Isopropyl-CH₃ | δ 0.9 - 1.2 ppm |

| ¹³C NMR | Pyrimidine-C | δ 150 - 160 ppm |

| ¹³C NMR | Methine-C | δ 50 - 60 ppm |

| ¹³C NMR | Isopropyl-C | δ 30 - 40 ppm |

| ¹³C NMR | Isopropyl-CH₃ | δ 15 - 25 ppm |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |

| IR | C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ |

| IR | C=N/C=C Stretch (Ring) | 1400 - 1600 cm⁻¹ |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. libretexts.org Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and understand the dynamic behavior of the molecule over time. mdpi.comyoutube.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. mdpi.com

A key aspect of the conformational analysis of this molecule would be the study of the rotational barriers around the C-C and C-N bonds of the side chain. The dihedral angles defining the orientation of the pyrimidine ring relative to the chiral center, and the orientation of the isopropyl group, would be of particular interest. By calculating the potential energy as a function of these dihedral angles, a potential energy surface can be constructed, revealing the lowest energy (most stable) conformations and the energy barriers between them. libretexts.org MD simulations would also provide insights into the flexibility of the pyrimidine ring itself, which, although aromatic, can exhibit some degree of out-of-plane deformation. researchgate.net This type of analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance. nih.gov

Advanced Applications and Future Research Directions

Role in Medicinal Chemistry Research Beyond Direct Efficacy Studies

The 2-aminopyrimidine (B69317) scaffold is a prolific component in drug discovery, forming the basis for numerous approved drugs. mdpi.com Beyond the primary goal of identifying potent drug candidates, 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine and its analogs serve as valuable tools in medicinal chemistry for elucidating complex biological processes.

One key area is in the study of Structure-Activity Relationships (SAR) . By systematically modifying the 2-methyl-1-propylamine side chain or the pyrimidine (B1678525) ring, researchers can probe the specific interactions between a molecule and its biological target. This allows for the mapping of binding pockets and the identification of key pharmacophoric features, contributing fundamental knowledge to drug design. For instance, derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine have been synthesized to explore their potential as Bcr-Abl inhibitors, demonstrating how modifications to the scaffold influence interaction with the target protein. nih.gov

Furthermore, this class of compounds is instrumental in developing agents that modulate complex biological phenomena rather than simply inhibiting a single enzyme. A significant example is the modulation of bacterial biofilms . Biofilms are communities of bacteria encased in a protective matrix, rendering them highly resistant to conventional antibiotics. nih.gov Specific 2-aminopyrimidine derivatives have been shown to inhibit the formation of biofilms in pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and in some cases, even suppress antibiotic resistance. nih.govrsc.orgnih.gov This application goes beyond direct bactericidal activity, representing a strategy to weaken bacterial defenses and re-sensitize them to existing drugs.

The 2-aminopyrimidine scaffold is also a key intermediate in the synthesis of complex biomolecules and has been used to create a wide range of derivatives with diverse biological activities. mdpi.comresearchgate.net

| Research Area | Role of 2-Aminopyrimidine Scaffold | Example Application | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Serves as a core structure for systematic modification to map target binding sites. | Development of Bcr-Abl kinase inhibitors. | nih.gov |

| Biofilm Modulation | Inhibits the formation of bacterial biofilms, a key driver of antibiotic resistance. | Inhibition of MRSA biofilm formation. | nih.govnih.gov |

| Enzyme Inhibition | Acts as a foundational structure for designing inhibitors against various enzymes. | Synthesis of β-glucuronidase inhibitors. | mdpi.com |

| Privileged Scaffold in Drug Design | Used as a starting point for developing drugs against a wide range of diseases. | Basis for anticancer drugs like Imatinib and Osimertinib. | mdpi.commdpi.com |

Potential as Ligands in Coordination Chemistry

The nitrogen atoms within the 2-aminopyrimidine structure are excellent Lewis bases, making this compound a highly promising ligand for forming coordination complexes with metal ions. The two nitrogen atoms of the pyrimidine ring and the nitrogen of the exocyclic amine group can act as coordination sites. This versatility allows the compound to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse and complex architectures.

Research on related 2-aminopyrimidine compounds has shown their ability to form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and nickel(II). tandfonline.comnih.govresearchgate.net These complexes can range from simple mononuclear species to intricate one-, two-, or three-dimensional coordination polymers. nih.govnih.gov The structure of the final complex is influenced by the metal ion, the counter-ion, and the specific substituents on the pyrimidine ligand.

The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting properties, such as magnetism, porosity, and catalytic activity. nih.gov The interplay of coordination bonds with weaker interactions, such as hydrogen bonding (e.g., between the amine protons and anions) and π-π stacking of the pyrimidine rings, plays a crucial role in assembling these supramolecular structures. nih.govresearchgate.net The specific stereochemistry and bulk of the 2-methyl-1-propylamine side chain in this compound would be expected to significantly influence the packing and dimensionality of these structures, offering a pathway to novel materials.

| Metal Ion | Coordinating Ligand | Resulting Structure Type | Key Interactions | Reference |

|---|---|---|---|---|

| Co(II), Ni(II) | 2-Aminopyrimidine | Mononuclear complexes with square planar or tetrahedral geometry. | Coordination via ring nitrogen. | tandfonline.com |

| Cu(II) | 2-Aminopyrimidine | One-dimensional (1-D) anionic copper-malonate chain. | Noncovalent interactions, hydrogen bonding. | nih.gov |

| Cu(II) | 2-Aminopyrimidine / 2-Amino-5-bromopyrimidine | Two-dimensional (2-D) coordination polymers. | Bridging halides, N-H···X hydrogen bonds, π-π stacking. | researchgate.net |

| Co(II), Cu(II) | 2-Amino-4,6-dimethoxypyrimidine | 3-D supramolecular architecture and 1-D coordination polymer. | N-H···N hydrogen bonds, π-π stacking. | nih.gov |

Development of Novel Analytical Probes or Materials

The inherent chemical and physical properties of the 2-aminopyrimidine scaffold provide a foundation for developing novel analytical tools and functional materials. The pyrimidine ring possesses a distinct electronic structure that gives rise to characteristic spectroscopic signatures, particularly in UV-visible and fluorescence spectroscopy. mdpi.com

This spectroscopic handle can be exploited to create analytical probes or sensors . By attaching a receptor unit or by designing the molecule to interact with a specific analyte (e.g., a metal ion, an anion, or a biomolecule), the binding event could induce a measurable change in the compound's absorbance or fluorescence emission. The ability of the pyrimidine nitrogens to coordinate with metal ions is particularly promising for the development of selective metal ion sensors.

Furthermore, as discussed in the previous section, the use of this compound as a building block for metal-organic frameworks (MOFs) opens avenues for creating materials with tailored properties. Depending on the metal center and synthesis conditions, these materials could be designed to have specific pore sizes and chemical environments, making them suitable for applications in:

Gas Storage and Separation: Selectively adsorbing certain gases based on size and chemical affinity.

Catalysis: Acting as heterogeneous catalysts where the metal nodes or the organic linkers are catalytically active.

Sensing: Where the framework's properties change upon exposure to a target analyte.

Interdisciplinary Research Opportunities in Chemical Biology

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. This compound is well-suited for such interdisciplinary research, bridging synthetic chemistry with biology.

A primary opportunity lies in the development of chemical probes to study specific biological pathways. For example, by modifying the scaffold of a known enzyme inhibitor, a reactive group or a fluorescent tag could be incorporated. This would allow researchers to identify the enzyme's binding partners, track its location within a cell, or study its activity in real-time. The work on biofilm modulation is a prime example of using 2-aminopyrimidine scaffolds as chemical tools to understand and control complex bacterial behavior. nih.gov

Another exciting frontier is the creation of hybrid molecules where the 2-aminopyrimidine core is linked to another functional moiety. For instance, researchers have developed amino-pyrimidine-curcumin analogs, combining the pyrimidine scaffold with the natural product curcumin (B1669340) to improve the latter's stability and bioavailability. mdpi.com Similarly, one could envision conjugating this compound to peptides, lipids, or other pharmacophores to create bifunctional molecules that can target specific cells or organelles.

Finally, the coordination complexes of this ligand could be explored in a chemical biology context. For example, incorporating a radioactive metal isotope could lead to new radiopharmaceuticals for diagnostic imaging (e.g., PET or SPECT) or therapy. Alternatively, platinum or ruthenium complexes of 2-aminopyrimidine ligands could be investigated as novel anticancer agents that act through mechanisms distinct from traditional platinum drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidin-2-yl-containing amines and appropriate carbonyl precursors. For example, details the synthesis of structurally analogous pyrimidinyl amines using method A (e.g., compound 58: coupling of acid 6 with 1-(pyrimidin-2-yl)piperidin-4-amine). Key steps include:

- Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect reactive amine functionalities during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for coupling reactions to enhance reactivity .

- Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by matching peak assignments to theoretical splitting patterns (e.g., pyrimidine protons resonate at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₉H₁₄N₄: 178.1218) .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. How do the pyrimidine and methyl groups influence the compound’s reactivity?

- Methodological Answer :

- Pyrimidine Ring : Acts as an electron-deficient aromatic system, enabling nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Methyl Branching : The 2-methyl group introduces steric hindrance, affecting regioselectivity in reactions. Computational modeling (e.g., DFT) can predict reaction sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, reports yields ranging from 6% to 39% for analogs, suggesting solvent polarity (e.g., DMF vs. THF) significantly impacts reactivity .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to accelerate coupling steps .

Q. What strategies ensure the compound’s stability under diverse experimental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. highlights stability under recommended storage but lacks data on extreme conditions .

- pH Control : Buffered solutions (pH 4–7) minimize hydrolysis of the amine group .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility)?

- Methodological Answer :

- Standardized Protocols : Reproduce experiments using OECD guidelines. For instance, lists “no data” for water solubility; researchers can use shake-flask or HPLC-UV methods to determine logP and solubility .

- Computational Tools : Predict properties via software like ACD/Labs or EPI Suite, cross-referenced with experimental data .

Q. What in vitro and in vivo models are suitable for toxicity profiling of this compound?

- Methodological Answer :

- In Vitro : Use HepG2 cells for hepatic toxicity screening and Ames test for mutagenicity. classifies acute toxicity (Category 4, H302), necessitating dose-response assays .

- In Vivo : Rodent models (e.g., OECD 420) assess oral toxicity. Histopathology and serum biomarkers (ALT, AST) evaluate organ damage .

Q. How can molecular docking and SAR studies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Screen against kinase or GPCR libraries using AutoDock Vina. notes adamantyl analogs modulate biological pathways via membrane interactions .

- SAR Analysis : Synthesize derivatives (e.g., replacing pyrimidine with triazole) and correlate structural changes with activity (e.g., IC₅₀ in enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.